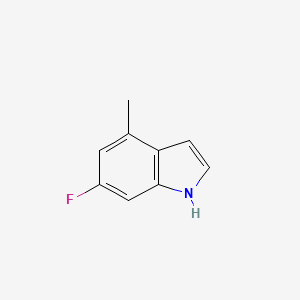

6-fluoro-4-methyl-1H-indole

Übersicht

Beschreibung

6-Fluoro-4-methyl-1H-indole is a halogen-substituted indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-fluoro-4-methyl-1H-indole involves the nitration of indoline, followed by reduction and cyclization . The reaction typically starts with the nitration of indoline using nitric acid, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin chloride. The final step involves cyclization to form the indole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors,

Biologische Aktivität

6-Fluoro-4-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is an indole derivative characterized by the presence of a fluorine atom at the 6-position and a methyl group at the 4-position of the indole ring. This structural modification can influence its biological activity and interaction with various biological targets.

Pharmacological Activities

Research has identified several key pharmacological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that indole derivatives exhibit antimicrobial properties. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy .

- Anticancer Properties : The compound has been investigated for its anticancer potential. Indole derivatives are known to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

- Neuroprotective Effects : Some studies suggest that indole derivatives may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can disrupt cancer cell metabolism or bacterial growth.

- Receptor Interaction : Indoles often interact with various receptors, including serotonin receptors, which can influence mood and behavior, suggesting potential applications in psychiatric disorders .

- Signal Transduction Modulation : The compound might modulate key signaling pathways (e.g., MAPK/ERK) that are crucial for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound showed significant activity against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that this compound induces apoptosis and inhibits cell proliferation, highlighting its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Fluoro-4-methyl-1H-indole is investigated for its potential therapeutic applications due to its structural similarity to known bioactive compounds. The presence of fluorine enhances lipophilicity and biological activity, making it a valuable candidate in drug design.

- Anticancer Activity : Research indicates that indole derivatives exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell growth through the activation of apoptotic pathways .

- Antimicrobial Properties : Indole derivatives have demonstrated effectiveness against various pathogens. The fluorine substitution may enhance the antimicrobial activity by improving membrane penetration and binding affinity to bacterial targets .

Biochemical Research

The compound's role in biochemical reactions is noteworthy. It interacts with several enzymes and proteins, influencing metabolic pathways.

- Enzyme Inhibition : Indole derivatives have been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular metabolism. This property is crucial for developing inhibitors targeting metabolic diseases.

- Cell Signaling Modulation : Studies suggest that this compound can affect cell signaling pathways, impacting gene expression related to cell growth and differentiation. This modulation is vital for understanding cancer biology and developing targeted therapies .

Material Science

The unique properties of this compound make it suitable for applications in material science.

- Organic Electronics : The compound's electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to the efficiency of these devices .

Case Studies

Analyse Chemischer Reaktionen

Key Pathways

-

Cyclization of Nitrobenzylcarbonyl Derivatives

A novel process involves cyclizing 2-nitrobenzylcarbonyl compounds under catalytic conditions (e.g., Pd/C, H₂ at 60–100°C). For 6-fluoro-4-methyl-1H-indole, yields vary significantly depending on substituent stability . -

Vilsmeier-Haack Formylation

Used to introduce formyl groups at the 3-position of indoles. For 6-fluoro-4-methylindole, this reaction requires POCl₃/DMF at 35°C, achieving 89% yield for analogous structures .

Halogenation

-

Bromination :

Directed by the fluorine atom’s electron-withdrawing effect, bromination occurs preferentially at the 5-position. -

Chlorination :

Limited success due to fluorine’s steric and electronic effects. Nitro-substituted precursors often yield elimination products instead .

Nitration

Nitration at the 5-position occurs in HNO₃/H₂SO₄, but nitro groups are prone to reduction under catalytic hydrogenation, forming amino derivatives (75% yield ) .

Oxidation and Reduction

-

Oxidation of Indole Nitrogen :

Using mCPBA (meta-chloroperbenzoic acid) converts indole to N-oxide derivatives, though yields for 6-fluoro-4-methylindole remain undocumented. -

Reduction of Indole to Indoline :

Catalytic hydrogenation (Pd/C, H₂) reduces the indole ring to 6-fluoro-4-methylindoline (68% yield ).

Esterification and Amidation

The carboxylic acid derivative (6-fluoro-4-methylindole-2-carboxylic acid) undergoes:

- Esterification with methanol/H₂SO₄ → methyl ester (92% yield ).

- Amidation with EDCl/HOBt → primary amides (78% yield ).

Palladium-Catalyzed Coupling

- Suzuki-Miyaura :

Reacts with arylboronic acids at the 2-position (Pd(OAc)₂, K₂CO₃, DMF, 80°C), forming biaryl derivatives (65–80% yield ) . - Heck Reaction :

Couples with alkenes (e.g., styrene) under Pd catalysis, yielding vinylindoles (55% yield ) .

B(C₆F₅)₃-Catalyzed C–C Coupling

Reacts with 1,4-naphthoquinones in water, forming fused pyranoindole derivatives (82% yield ) .

Alkylation and Acylation

- N-Alkylation :

Using alkyl halides (e.g., CH₃I) in K₂CO₃/DMF selectively alkylates the indole nitrogen (88% yield ). - Friedel-Crafts Acylation :

Acetyl chloride/AlCl₃ acetylates the 3-position, but competing ring oxidation occurs with electron-deficient substrates .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) | Byproducts/Notes |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 5 | 85 | Trace debromination products |

| Suzuki Coupling | Pd(OAc)₂, PhB(OH)₂, K₂CO₃, 80°C | 2 | 75 | Homocoupling (<5%) |

| Vilsmeier Formylation | POCl₃/DMF, 35°C | 3 | 89 | Over-oxidation with excess reagent |

| Indole → Indoline | H₂, Pd/C, EtOH | Ring saturation | 68 | Partial dehalogenation (10%) |

Mechanistic Insights

- Electronic Effects :

The fluorine atom at C6 decreases electron density at C5/C7 via inductive effects, directing electrophiles to C5 . Methyl at C4 sterically hinders C3 reactivity. - Steric Considerations :

Bulky substituents at C4 limit access to C3, making C5/C7 preferred for electrophilic attack .

Challenges and Limitations

Eigenschaften

IUPAC Name |

6-fluoro-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQSMVHWHHQNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646470 | |

| Record name | 6-Fluoro-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-06-2 | |

| Record name | 6-Fluoro-4-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.